molecular formula C20H25N5O9S2 B570195 O-Desisopropyl-O-ethyl Cefpodoxime Proxetil CAS No. 82619-01-0

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil

Cat. No.: B570195
CAS No.: 82619-01-0
M. Wt: 543.566
InChI Key: FXDWRZAFIUUKKP-YHISKXLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Chemical Reactions Analysis

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is widely used in scientific research due to its antibacterial properties. It is valuable for studying microbial resistance and developing new antimicrobial drugs. Additionally, it is used in chemistry for various synthetic applications and in biology for studying the effects of antibiotics on different bacterial strains.

Comparison with Similar Compounds

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is similar to other cephalosporin antibiotics, such as:

    Cefpodoxime Proxetil: The parent compound, which is also a third-generation cephalosporin antibiotic.

    Cefpodoxime Proxetil Sulfoxide: An impurity of Cefpodoxime Proxetil.

    Cefpodoxime Proxetil EP Impurity C: Another impurity of Cefpodoxime Proxetil.

The uniqueness of this compound lies in its specific structural modifications, which may result in different biological activities and applications compared to its parent compound and other impurities.

Properties

IUPAC Name

1-ethoxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O9S2/c1-5-32-20(29)34-9(2)33-18(28)14-10(6-30-3)7-35-17-13(16(27)25(14)17)23-15(26)12(24-31-4)11-8-36-19(21)22-11/h8-9,13,17H,5-7H2,1-4H3,(H2,21,22)(H,23,26)/b24-12-/t9?,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDWRZAFIUUKKP-YHISKXLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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